3-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)-N-methylpropanamide
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Overview
Description
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N-methylpropanamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, an amide linkage, and a methylpropanamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N-methylpropanamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with an appropriate amine under controlled temperature conditions. The reaction is usually carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene or dichloromethane. The temperature is maintained between 20°C and 60°C to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the use of high-purity reagents is essential to minimize impurities. Additionally, the final product is often purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Shares a similar chlorophenyl group but differs in the presence of a trifluoromethyl group.
N-methyl-4-chlorobenzamide: Similar amide linkage but lacks the complex structure of the target compound.
Uniqueness
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of reactions and its potential therapeutic applications make it a compound of significant interest in multiple fields of research.
Properties
Molecular Formula |
C17H18ClN3O2 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)carbamoylamino]phenyl]-N-methylpropanamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-19-16(22)11-4-12-2-7-14(8-3-12)20-17(23)21-15-9-5-13(18)6-10-15/h2-3,5-10H,4,11H2,1H3,(H,19,22)(H2,20,21,23) |
InChI Key |
DTBLPIVVXKAKDD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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